5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde
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Overview
Description
5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde is an organic compound with the molecular formula C12H13BrO2. It is a brominated benzaldehyde derivative, characterized by the presence of a bromine atom at the 5th position and a 3-methylbut-2-en-1-yloxy group at the 2nd position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde typically involves the bromination of 2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light . The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzoic acid.
Reduction: 5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and the aldehyde group play crucial roles in its reactivity, enabling it to form covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde: Lacks the bromine atom, which may result in different reactivity and applications.
5-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of the 3-methylbut-2-en-1-yloxy group.
Properties
Molecular Formula |
C12H13BrO2 |
---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
5-bromo-2-(3-methylbut-2-enoxy)benzaldehyde |
InChI |
InChI=1S/C12H13BrO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
WUTTVPUOEKZQBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=C(C=C1)Br)C=O)C |
Origin of Product |
United States |
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